4-(1H-1,3-benzodiazol-1-yl)phenol
Overview
Description
“4-(1H-1,3-benzodiazol-1-yl)phenol” is a compound that belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been reported in the literature. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
The molecular structure of “4-(1H-1,3-benzodiazol-1-yl)phenol” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1H-1,3-benzodiazol-1-yl)phenol” include a molecular weight of 300.36 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Photo-Physical Characteristics
Novel derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized, exhibiting single absorption and dual emission characteristics due to excited state intra-molecular proton transfer (ESIPT) pathways. These compounds show potential applications in fluorescence-based sensors and are thermally stable up to 200°C (Padalkar et al., 2011).
Fluorescent Probes for Metal Ions
A specific derivative has shown strong fluorescence upon coordination with Zn^2+, with a fluorescence quantum yield of 0.64 and a significant Stoke's shift, indicating potential as a fluorescent probe for detecting metal ions in biological and environmental samples (Zheng Wen-yao, 2012).
Antimicrobial Activity
Benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and evaluated for antimicrobial activities against various strains, showing promising antibacterial and antifungal properties. This research opens avenues for developing new antimicrobial agents based on these chemical structures (Padalkar et al., 2016).
Synthesis and Characterization for Biological Applications
Another study has focused on synthesizing and characterizing benzothiazole-based fluorescent probes for bioimaging, specifically targeting Hg^2+ and Cu^2+ ions. These probes have shown high sensitivity and selectivity, demonstrating their potential for biological and medical imaging applications (Gu et al., 2017).
Corrosion Inhibition
Research on imidazole-based molecules, including derivatives of benzimidazole, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic medium. This application is crucial for protecting industrial materials and equipment, highlighting the versatility of these compounds in both biological and industrial contexts (Costa et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(benzimidazol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCOJPZSAGCHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015649 | |
Record name | 4-(1H-benzimidazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,3-benzodiazol-1-yl)phenol | |
CAS RN |
81376-56-9 | |
Record name | 4-(1H-benzimidazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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